

Bromoacetate chemical properties for research applications

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An In-depth Technical Guide to **Bromoacetate**: Chemical Properties and Research Applications

Abstract

Bromoacetic acid and its esters, collectively referred to as **bromoacetates**, are highly reactive alkylating agents that serve as indispensable tools in biochemical research, drug development, and organic synthesis. Their utility stems from the presence of a reactive carbon-bromine bond, which is susceptible to nucleophilic attack, particularly by sulfhydryl and imidazole groups found in proteins. This technical guide provides a comprehensive overview of the core chemical properties of **bromoacetates**, details their applications in research, presents quantitative data in a structured format, and offers detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development who utilize or are considering the use of these versatile chemical probes.

Physicochemical Properties

Bromoacetates are characterized as colorless to light-yellow liquids with sharp, pungent odors.[1][2][3] They are generally insoluble or only partially soluble in water but show good solubility in organic solvents like ethanol, ether, acetone, and benzene.[1][2][3] The high reactivity and toxicity of these compounds, including their lachrymatory nature, necessitate careful handling in a laboratory setting.[1][4][5]

Table 1: Physicochemical Data of Bromoacetic Acid and Common Esters



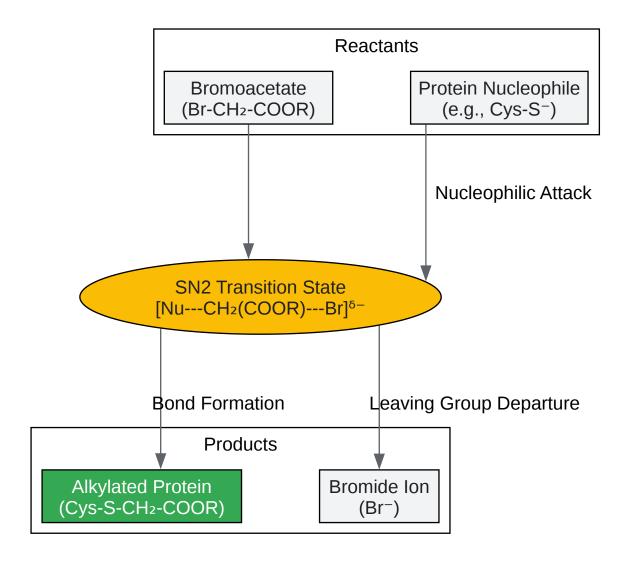
Property	Bromoacetic Acid	Methyl Bromoacetate	Ethyl Bromoacetate	tert-Butyl Bromoacetate
CAS Number	79-08-3	96-32-2	105-36-2	5292-43-3
Molecular Formula	C2H3BrO2	C₃H₅BrO₂	C4H7BrO2	C ₆ H ₁₁ BrO ₂
Molecular Weight	138.95 g/mol [6]	152.97 g/mol	167.00 g/mol	195.05 g/mol
Appearance	-	Colorless to straw-colored liquid[3]	Clear, colorless to light-yellow liquid[2]	-
Boiling Point	-	141 °C[3]	158-159 °C[2]	-
Melting Point	-	-50 °C[3]	-38 °C[2]	-
Density	-	1.635 g/cm³ at 20 °C[3]	1.506 g/mL at 25 °C	-
Vapor Pressure	-	-	2.6 mmHg at 25 °C	-
Refractive Index	-	1.4520 at 20 °C[3]	1.451 at 20 °C	-

| Solubility | - | Soluble in ethanol, ether, acetone, benzene[3] | Insoluble in water; soluble in acetone, benzene, ethanol, ether[2] | - |

Core Reactivity: Alkylation of Nucleophiles

The primary utility of **bromoacetates** in research is their function as potent alkylating agents.[5] [7] The carbon atom bonded to the bromine is electrophilic and readily undergoes nucleophilic substitution (SN2) reactions with various nucleophiles.[8] In a biological context, **bromoacetates** show high reactivity towards the sulfhydryl groups of cysteine residues and, to a lesser extent, the imidazole nitrogen of histidine residues within proteins.[4][9] This reactivity allows for the specific, covalent modification of proteins, making **bromoacetates** excellent tools for affinity labeling and enzyme inhibition studies.[4]





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Caption: General mechanism of protein alkylation by **bromoacetate** via an SN2 reaction.

Key Research Applications Affinity Labeling and Enzyme Inhibition

Bromoacetyl derivatives are widely used for affinity labeling, a technique to identify and characterize the active sites of enzymes or the binding sites of receptors.[10][11] By attaching a bromoacetyl group to a molecule that specifically binds to a target protein, a covalent bond can be formed at or near the binding site. This irreversible modification allows researchers to map binding pockets, study enzyme mechanisms, and identify key amino acid residues involved in biological function.[9][11]



Versatile Reagent in Organic Synthesis

In organic synthesis, **bromoacetate** esters are versatile C2 building blocks.[2] A major application is the Reformatsky reaction, where ethyl **bromoacetate** reacts with a carbonyl compound in the presence of zinc to form β -hydroxy esters.[2][5] They are also used in Suzuki cross-coupling reactions and as starting materials for a wide variety of pharmaceuticals and other complex organic molecules.[2][12]

Drug Discovery and Development

Bromoacetates are crucial intermediates in the synthesis of numerous pharmaceutical compounds.[4][13] They have been used to prepare potential drugs such as selective aldose reductase inhibitors for treating diabetic complications and cannabinoid CB1 receptor antagonists for managing obesity.[12] Furthermore, they can be used to create "tool compounds" by converting a known reversible inhibitor into an irreversible one, which helps in studying its mechanism of action and downstream signaling effects.[14]

Light-Driven Bromination

Recent research has shown that under near-visible LED light (e.g., 370 nm), methyl **bromoacetate** can serve as a mild and safe source of bromine radicals.[15][16] This allows for the vicinal dibromination of unactivated alkenes and alkynes under neutral conditions, providing a safer alternative to using highly toxic and corrosive elemental bromine.[15]

Experimental Protocols

Protocol: Alkylation of Protein Cysteine Residues for Proteomics

This protocol is adapted for the alkylation of cysteine residues in a protein sample prior to mass spectrometry analysis.[14]

 Protein Solubilization and Reduction: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5). Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce all disulfide bonds.



- Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of bromoacetic acid or its ester to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes. This step covalently modifies the free sulfhydryl groups of cysteine residues.
- Quenching: Stop the alkylation reaction by adding DTT to a final concentration of 20 mM to consume any excess bromoacetate.
- Sample Cleanup: Proceed with buffer exchange (e.g., using spin columns or dialysis) to remove the denaturant and excess alkylating agent.
- Enzymatic Digestion: Digest the alkylated proteins with an appropriate protease, such as trypsin, to generate peptides for mass spectrometry analysis.

Caption: Workflow for protein alkylation using bromoacetate for proteomic analysis.

Protocol: Synthesis of Ethyl Bromoacetate

This procedure is a standard method for laboratory-scale synthesis.[17] Extreme caution must be exercised due to the lachrymatory and toxic nature of the product.

- Bromoacetic Acid Preparation: In a 3-L flask, heat a mixture of glacial acetic acid (1 L), acetic
 anhydride (200 mL), and pyridine (1 mL) to boiling. Slowly add bromine (250 mL) while
 maintaining reflux. After addition, continue refluxing until the red color of bromine disappears.
- Esterification: Allow the mixture to cool. Add absolute ethanol (1.5 L) and concentrated sulfuric acid (150 mL) cautiously. Reflux the mixture for 4-6 hours.
- Workup and Purification: Cool the reaction mixture and transfer it to a separatory funnel.
 Wash sequentially with water (1.5 L), 1% sodium bicarbonate solution (1.5 L), and again with water (1.5 L). Dry the organic layer over anhydrous sodium sulfate.
- Distillation: Fractionally distill the dried product at atmospheric pressure. Collect the fraction boiling at 154–155 °C. The expected yield is 65-70%.

Application in Signaling Pathway Analysis

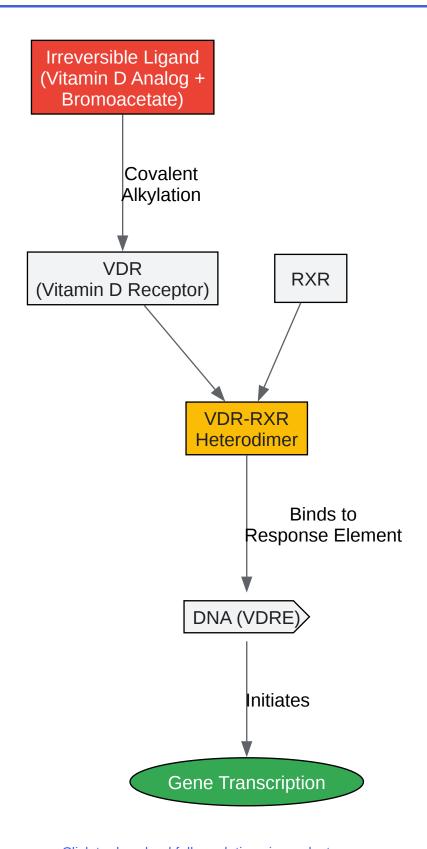






Bromoacetate's reactivity can be harnessed to study biological pathways. By attaching a **bromoacetate** group to a known ligand, researchers can create a probe that binds irreversibly to its target receptor.[14] This permanently locks the receptor in a specific state (e.g., activated), allowing for detailed investigation of downstream signaling events without the complication of ligand dissociation. For example, a **bromoacetate** derivative of a vitamin D analog can be used to form a covalent bond with the Vitamin D Receptor (VDR), leading to its persistent activation and enabling the study of subsequent gene transcription events.[14]





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Caption: Use of an irreversible bromoacetate ligand to study VDR signaling.



Quantitative Data Toxicological Data

Bromoacetates are highly toxic and must be handled with extreme care.[5] They are classified as fatal if swallowed, inhaled, or in contact with skin.[18][19]

Table 2: Acute Toxicity of **Bromoacetate** Derivatives

Compound	Route	Species	LD50 Value	Reference
Methyl Bromoacetate	Oral	Rat	70 mg/kg	[20]
tert-Butyl Bromoacetate	Oral	Rat	300 - 500 mg/kg	[21]

| tert-Butyl Bromoacetate | Dermal | Rabbit | >2000 mg/kg |[21] |

Reaction Kinetics

The reaction of **bromoacetates** with nucleophiles follows second-order kinetics, being first-order in each reactant.[8][22] Kinetic studies show that the reaction rate is accelerated by electron-releasing substituents on the nucleophile and retarded by electron-withdrawing groups, which is consistent with the SN2 mechanism.[23][22]

Table 3: Kinetic Data for the Reaction of Ethyl Bromoacetate with Nucleophiles

Nucleophile	Conditions	Temperature	$k_2 (M^{-1}S^{-1})$	Reference
Phenoxyacetat e ion	90% aq. acetone	40 °C	1.230 x 10 ⁻³	[22]
Phenoxyacetate ion	90% aq. acetone	35 °C	0.881 x 10 ⁻³	[22]

| Phenoxyacetate ion | 90% aq. acetone | 30 °C | 0.625 x 10^{-3} |[22] |



Safety and Handling

Due to their hazardous nature, all **bromoacetate** compounds must be handled with stringent safety precautions in a well-ventilated chemical fume hood.

- Hazard Statements: Fatal if swallowed, fatal in contact with skin, fatal if inhaled.[18] Causes severe skin burns and eye damage.[20] It is a potent lachrymator (tear-producing agent).[1]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat. Respiratory protection may be required for certain operations.[19]
- Handling: Avoid contact with skin, eyes, and clothing.[19] Keep away from heat, sparks, and open flames.[19] Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Incompatible Materials: Bromoacetates can react violently with strong oxidizing agents, acids, and bases.[19] They can react with water or steam to produce toxic and corrosive fumes of hydrogen bromide.[18]

Conclusion

Bromoacetate and its derivatives are powerful and versatile chemical reagents with broad applications in scientific research. Their well-defined reactivity as alkylating agents makes them ideal for probing protein structure and function, synthesizing complex molecules, and developing novel therapeutics. While their high toxicity demands rigorous safety protocols, a thorough understanding of their chemical properties and reaction mechanisms allows researchers to effectively harness their potential to advance molecular science and drug discovery.

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